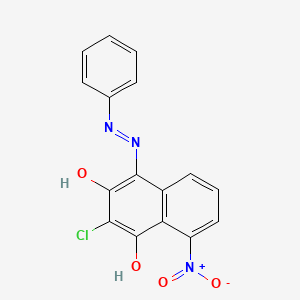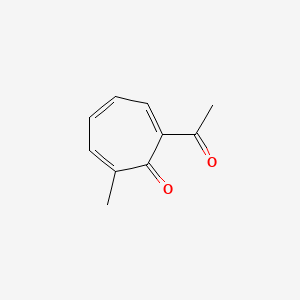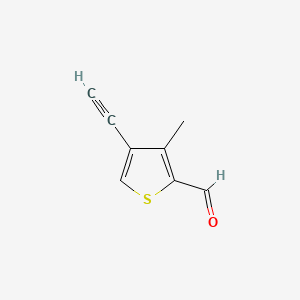
4-Ethynyl-3-methylthiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-3-methylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with an ethynyl group at the 4-position, a methyl group at the 3-position, and a formyl group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methylthiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of Substituents: The ethynyl group can be introduced via Sonogashira coupling, where an alkyne is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Ethynyl-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, and heat.
Reduction: NaBH4, LiAlH4, and solvents like ethanol or ether.
Substitution: Nucleophiles like amines, thiols, and solvents like DMF or DMSO.
Major Products:
Oxidation: 4-Ethynyl-3-methylthiophene-2-carboxylic acid.
Reduction: 4-Ethynyl-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
4-Ethynyl-3-methylthiophene-2-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-Ethynyl-3-methylthiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
4-Ethynyl-3-methylthiophene-2-carbaldehyde can be compared with other thiophene derivatives:
属性
分子式 |
C8H6OS |
|---|---|
分子量 |
150.20 g/mol |
IUPAC 名称 |
4-ethynyl-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H6OS/c1-3-7-5-10-8(4-9)6(7)2/h1,4-5H,2H3 |
InChI 键 |
HUYLBFPDXYCBCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1C#C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


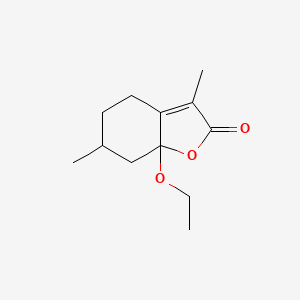
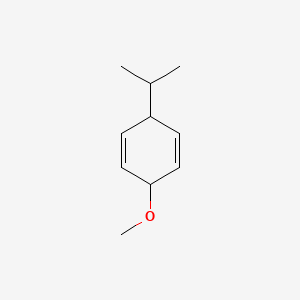
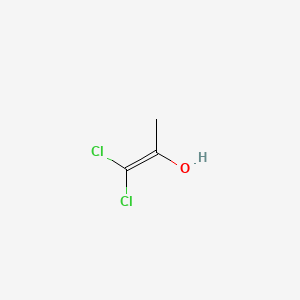
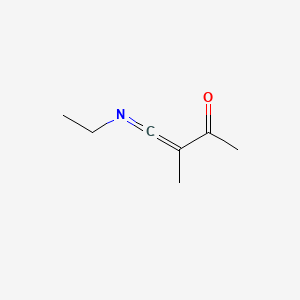
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
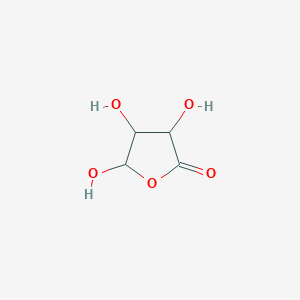
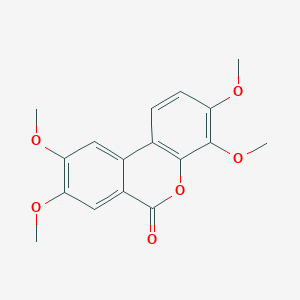

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
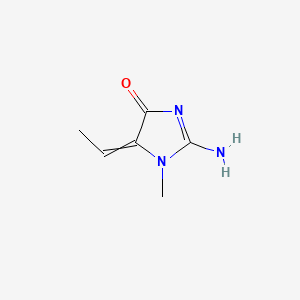
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
